3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 3-hydroxypropanenitrile. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the substitution of one of the chlorine atoms with the hydroxy group of 3-hydroxypropanenitrile . The reaction conditions usually involve maintaining a low temperature to control the reactivity and ensure a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the process. The use of microwave irradiation has also been explored to reduce reaction times and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While less common, the compound can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing agent used. For example, substitution with an amine would yield a triazine derivative with an amino group .
Wissenschaftliche Forschungsanwendungen
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or disrupt cellular processes by binding to nucleophilic sites on proteins or DNA . The exact pathways and molecular targets depend on the specific application and the nature of the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzoic acid
- **4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine
- **4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine
Uniqueness
3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile is unique due to its specific substitution pattern and the presence of a nitrile group. This gives it distinct chemical properties and reactivity compared to other triazine derivatives .
Eigenschaften
CAS-Nummer |
74862-21-8 |
---|---|
Molekularformel |
C6H4Cl2N4O |
Molekulargewicht |
219.03 g/mol |
IUPAC-Name |
3-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile |
InChI |
InChI=1S/C6H4Cl2N4O/c7-4-10-5(8)12-6(11-4)13-3-1-2-9/h1,3H2 |
InChI-Schlüssel |
XABHZZUCABWBIW-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC1=NC(=NC(=N1)Cl)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.